molecular formula C20H17N5OS B5320342 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide

2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide

Cat. No. B5320342
M. Wt: 375.4 g/mol
InChI Key: GMNSXYZIQFINPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide, also known as MN-08, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. Inflammation research has shown that this compound suppresses the production of inflammatory cytokines by inhibiting the activation of the NF-κB pathway. In neuroprotection research, this compound has been shown to protect neurons by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound inhibits the growth of cancer cells and induces apoptosis. Inflammation research has demonstrated that this compound suppresses the production of inflammatory cytokines and reduces inflammation. In neuroprotection research, this compound protects neurons from oxidative stress and reduces inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide is its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neuroprotection. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

For 2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide research include studying its potential use in combination therapy, treating chronic inflammatory diseases, and treating neurodegenerative diseases.

Synthesis Methods

2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide is synthesized through a multi-step process involving the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride. The resulting compound is then reacted with 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol to form this compound.

Scientific Research Applications

2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neuroprotection. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that this compound has anti-inflammatory properties by suppressing the production of inflammatory cytokines. This compound has also been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease models.

properties

IUPAC Name

2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-25-19(15-8-10-21-11-9-15)23-24-20(25)27-13-18(26)22-17-7-6-14-4-2-3-5-16(14)12-17/h2-12H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNSXYZIQFINPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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